(1r)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine
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Overview
Description
(1r)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to an ethanamine backbone, with a methoxy group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine typically involves the reaction of a pyridine derivative with an appropriate amine. One common method involves the alkylation of 2-pyridylamine with a methoxy-substituted alkyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1r)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1r)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of (1r)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Pyridylethylamine: A compound with a similar structure but lacking the methoxy group.
(s)-1-(pyridin-2-yl)ethan-1-amine: Another related compound with a different stereochemistry.
Uniqueness
(1r)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific targets, making it distinct from its analogs.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R)-2-methoxy-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C8H12N2O/c1-11-6-7(9)8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3/t7-/m0/s1 |
InChI Key |
CRAPMNZDZNLZGR-ZETCQYMHSA-N |
Isomeric SMILES |
COC[C@@H](C1=CC=CC=N1)N |
Canonical SMILES |
COCC(C1=CC=CC=N1)N |
Origin of Product |
United States |
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